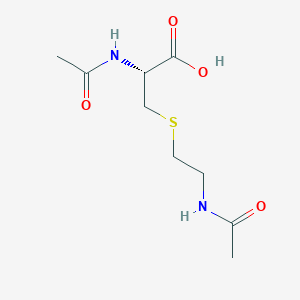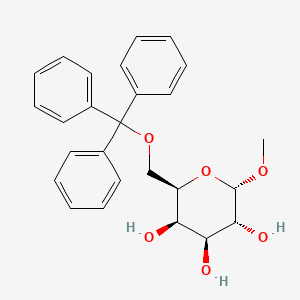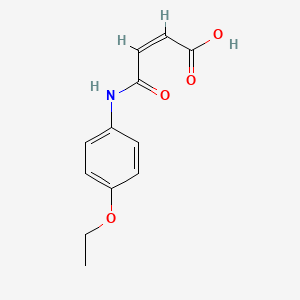
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups and the selective methylation of specific positions on the galactopyranoside ring. One common method involves the use of acetone and acid catalysts to form the isopropylidene group, followed by methylation using methyl iodide and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This would involve the use of industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted products.
Scientific Research Applications
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications related to glycan recognition and metabolism.
Industry: Used in the development of biochemical assays and as a reagent in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside involves its interaction with enzymes and proteins that recognize specific glycan structures. It can act as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation pathways. The molecular targets include glycosidases and glycosyltransferases, which are enzymes involved in the modification of glycan structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside
- Methyl-beta-D-thiogalactoside
- Alpha-methyl-D-mannopyranoside
- Beta-D-glucopyranoside, methyl
- Alpha-D-glucopyranoside, methyl
Uniqueness
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific isopropylidene protection and methylation pattern, which makes it a valuable tool in studying specific glycan structures and interactions. Its unique structure allows for selective recognition and modification by enzymes, making it a versatile reagent in glycobiology research .
Properties
IUPAC Name |
(3aS,6S)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6?,7-,8?,9?,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZDTWLBNXZFP-LDNHNQRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C(C([C@H](O1)OC)OC)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)












